molecular formula C15H12ClN7O B7178629 N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-9-methylpurin-6-amine

N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-9-methylpurin-6-amine

Cat. No.: B7178629
M. Wt: 341.75 g/mol
InChI Key: CVUCKPJPUYDCQP-UHFFFAOYSA-N
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Description

N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-9-methylpurin-6-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a chlorophenyl group, an oxadiazole ring, and a purine derivative, making it a subject of study for its chemical properties and biological activities.

Properties

IUPAC Name

N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-9-methylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN7O/c1-23-8-20-12-14(18-7-19-15(12)23)17-6-11-21-13(22-24-11)9-3-2-4-10(16)5-9/h2-5,7-8H,6H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUCKPJPUYDCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-9-methylpurin-6-amine typically involves multiple steps, starting with the preparation of the 3-chlorophenyl-1,2,4-oxadiazole intermediate. This intermediate can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids under dehydrating conditions. The final step involves coupling this intermediate with 9-methylpurin-6-amine using a suitable coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-9-methylpurin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced oxadiazole derivatives, and substitution reactions may result in various substituted phenyl derivatives .

Scientific Research Applications

N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-9-methylpurin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-9-methylpurin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and oxadiazole-containing molecules, such as:

  • 3-(3-chlorophenyl)-1,2,4-oxadiazole
  • 9-methylpurine
  • 1,2,4-oxadiazole derivatives

Uniqueness

What sets N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-9-methylpurin-6-amine apart is its unique combination of structural features, which may confer distinct chemical and biological properties.

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